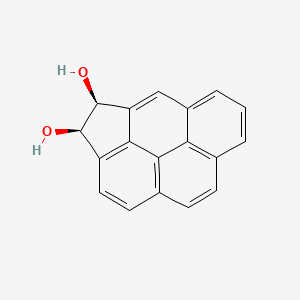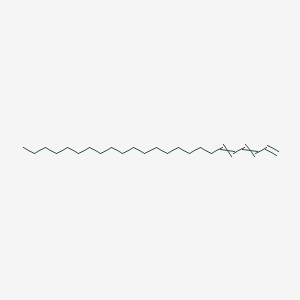
Tetracosa-1,3,5-triene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetracosa-1,3,5-triene is an organic compound with the molecular formula C24H44. It is a triene, meaning it contains three double bonds within its carbon chain. This compound is part of a larger class of hydrocarbons known as polyenes, which are characterized by multiple conjugated double bonds. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetracosa-1,3,5-triene typically involves the use of alkyne metathesis or Wittig reactions. One common method is the coupling of smaller alkyne units to form the desired triene structure. This process often requires the use of catalysts such as molybdenum or tungsten complexes to facilitate the reaction. The reaction conditions usually involve elevated temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale alkyne metathesis processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as distillation and chromatography. The choice of catalyst and reaction conditions is critical to ensure the efficiency and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions
Tetracosa-1,3,5-triene undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or removal of hydrogen, leading to the formation of epoxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, resulting in the formation of saturated hydrocarbons.
Substitution: In substitution reactions, one or more hydrogen atoms in the compound are replaced by other atoms or groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4). These reactions are often carried out in aqueous or organic solvents under controlled temperatures.
Reduction: Hydrogenation reactions using catalysts like palladium on carbon (Pd/C) or nickel (Ni) are typical for reducing double bonds.
Substitution: Halogenation reactions using reagents like bromine (Br2) or chlorine (Cl2) are common, often performed in the presence of light or heat to initiate the reaction.
Major Products Formed
Oxidation: Epoxides, diols, and other oxygenated derivatives.
Reduction: Saturated hydrocarbons such as tetracosane.
Substitution: Halogenated derivatives like tetracosa-1,3,5-tribromide.
Scientific Research Applications
Tetracosa-1,3,5-triene has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying conjugated systems and their reactivity. It is also employed in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of polymers, coatings, and other materials due to its unique chemical properties.
Mechanism of Action
The mechanism by which Tetracosa-1,3,5-triene exerts its effects involves its ability to participate in various chemical reactions due to the presence of conjugated double bonds. These double bonds can interact with other molecules, leading to the formation of new chemical species. The molecular targets and pathways involved depend on the specific reaction and application. For example, in oxidation reactions, the double bonds can react with oxidizing agents to form epoxides, which can further react to form other products.
Comparison with Similar Compounds
Similar Compounds
Hexa-1,3,5-triene: A smaller triene with similar reactivity but fewer carbon atoms.
Cyclohexa-1,3,5-triene: A cyclic triene with different structural properties and reactivity.
Octa-1,3,5,7-tetraene: A larger polyene with four conjugated double bonds.
Uniqueness
Tetracosa-1,3,5-triene is unique due to its long carbon chain and the presence of three conjugated double bonds. This structure imparts specific chemical properties, such as increased reactivity and the ability to participate in a wide range of chemical reactions. Its long carbon chain also makes it suitable for applications in materials science and polymer chemistry, where longer chain lengths are often desirable.
Properties
CAS No. |
77046-67-4 |
|---|---|
Molecular Formula |
C24H44 |
Molecular Weight |
332.6 g/mol |
IUPAC Name |
tetracosa-1,3,5-triene |
InChI |
InChI=1S/C24H44/c1-3-5-7-9-11-13-15-17-19-21-23-24-22-20-18-16-14-12-10-8-6-4-2/h3,5,7,9,11H,1,4,6,8,10,12-24H2,2H3 |
InChI Key |
UWNXVHSJCCSZDY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCC=CC=CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,7-Naphthalenedisulfonic acid, 3,3'-[(3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[5-amino-4-hydroxy-, dilithium disodium salt](/img/structure/B14453031.png)

![3-(2-Chlorophenyl)-2-methylpyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14453039.png)
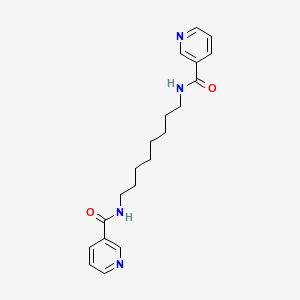
![2-Propanol, 1-[2,3-bis(oxiranylmethoxy)propoxy]-3-(oxiranylmethoxy)-](/img/structure/B14453044.png)
![8-Oxabicyclo[3.2.1]octane, 6-(1-methylethenyl)-](/img/structure/B14453048.png)

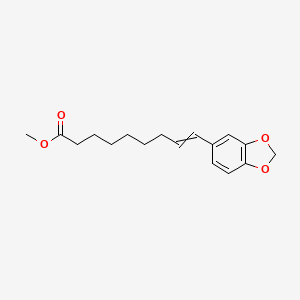
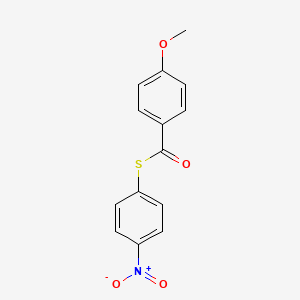
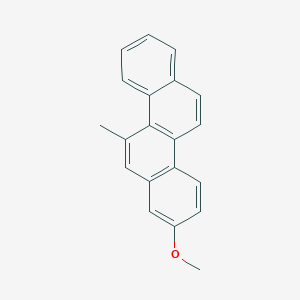
![Ethyl 6,6-dimethyl-2-oxobicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B14453086.png)

